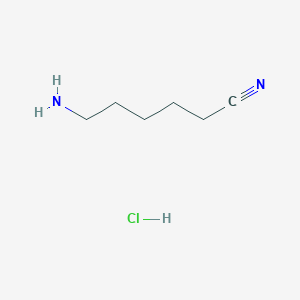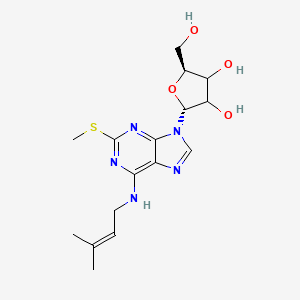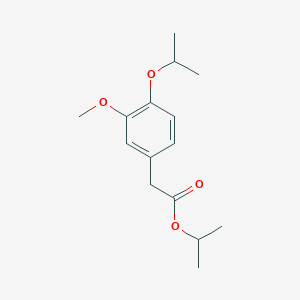![molecular formula C18H18O7 B13844657 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C18H18O7 and a molecular weight of 346.34 g/mol. This compound is an intermediate in the synthesis of Urolithin M5, an intestinal microbial metabolite of ellagitannins. It is part of the benzo[c]chromen-6-one family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one typically involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, particularly with halides, can produce a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium peroxydisulfate, silver nitrate.
Reducing agents: Various hydrides and metal catalysts.
Substituting agents: Alkyl bromides, heterocyclic bromides.
Major Products
The major products formed from these reactions include various alkoxylated and hydroxylated derivatives of 6H-benzo[c]chromen-6-one .
Scientific Research Applications
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound and its derivatives have shown potential as phosphodiesterase II inhibitors, which are important in the treatment of neurodegenerative diseases.
Medicine: Its derivatives, such as Urolithin M5, have been studied for their cognitive-enhancing properties and potential therapeutic effects in neurodegenerative diseases.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as phosphodiesterase II inhibitors, which play a role in modulating intracellular signaling pathways . This inhibition can lead to various biological effects, including neuroprotection and cognitive enhancement .
Comparison with Similar Compounds
Similar Compounds
Urolithin A: Another metabolite of ellagitannins with similar biological activities.
6H-benzo[c]chromen-6-one: The parent compound with a simpler structure.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A derivative with different substitution patterns.
Uniqueness
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one is unique due to its multiple methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3,4,8,9,10-pentamethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H18O7/c1-20-11-7-6-9-13-10(18(19)25-14(9)15(11)22-3)8-12(21-2)16(23-4)17(13)24-5/h6-8H,1-5H3 |
InChI Key |
QWUKXFMJRZPDPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C(=C(C=C3C(=O)O2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


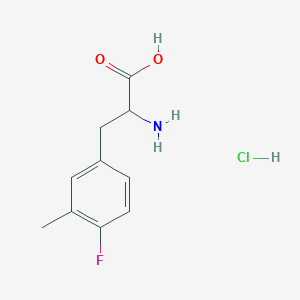
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
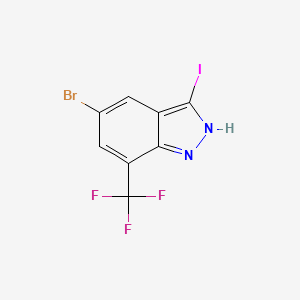
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
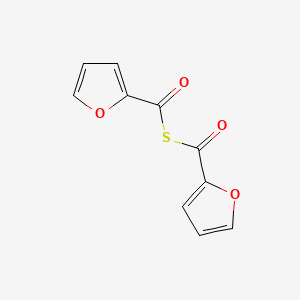
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

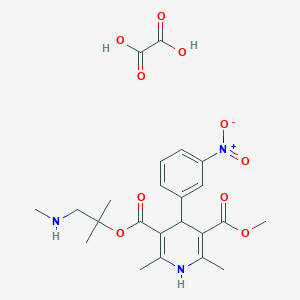
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
